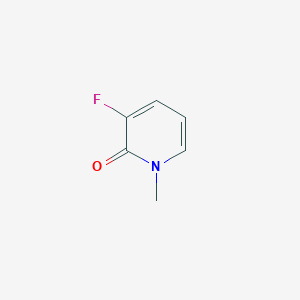

3-Fluoro-1-methylpyridin-2(1H)-one

Description

3-Fluoro-1-methylpyridin-2(1H)-one is a fluorinated pyridinone derivative characterized by a fluorine atom at the 3-position and a methyl group at the 1-position of the pyridin-2(1H)-one scaffold. Pyridin-2(1H)-ones are privileged heterocyclic structures with broad applications in medicinal chemistry and materials science due to their hydrogen-bonding capacity and metabolic stability .

Properties

IUPAC Name |

3-fluoro-1-methylpyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNO/c1-8-4-2-3-5(7)6(8)9/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLYFJXPEKKLNBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C(C1=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

N-Methylation of Pyridin-2-one Derivatives

The introduction of a methyl group at the 1-position of pyridin-2-one is typically achieved through alkylation reactions . A common method involves treating pyridin-2-one with methyl iodide in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH). The reaction proceeds via nucleophilic substitution, where the deprotonated nitrogen attacks the methyl iodide.

Example Procedure

-

Substrate : Pyridin-2-one (1.0 equiv)

-

Methylating Agent : Methyl iodide (1.2 equiv)

-

Base : K₂CO₃ (2.0 equiv)

-

Solvent : Dimethylformamide (DMF)

This step yields 1-methylpyridin-2(1H)-one with reported yields exceeding 85% in optimized conditions.

Fluorination at the 3-Position via Diazotization

The conversion of an amino group to fluorine at the 3-position employs a diazotization-fluorination sequence . This method, adapted from patented routes for related fluoropyridines, involves:

-

Amination : Introducing an amino group at the 3-position of 1-methylpyridin-2(1H)-one.

-

Diazotization : Treating the amine with sodium nitrite (NaNO₂) in hydrogen fluoride-pyridine (HF-pyridine) at low temperatures (-5°C to 0°C).

-

Thermal Decomposition : Warming the reaction to 85°C to decompose the diazonium intermediate, yielding the fluoro derivative.

Critical Parameters

-

Temperature Control : Rapid temperature spikes during diazonium decomposition can lead byproducts; gradual heating ensures selectivity.

-

Solvent System : HF-pyridine acts as both solvent and fluorinating agent, enhancing reaction efficiency.

Advanced Fluorination Strategies

Directed Ortho-Metalation (DoM)

An alternative to diazotization, DoM utilizes strong bases like lithium diisopropylamide (LDA) to deprotonate the 3-position of 1-methylpyridin-2(1H)-one, followed by quenching with a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI). This method offers regioselectivity but requires stringent anhydrous conditions.

Reaction Overview

Halogen Exchange (Halex Reaction)

Industrial-Scale Production Considerations

Catalytic Methylation

Large-scale synthesis often employs phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance the efficiency of N-methylation. This reduces reaction time and improves yield:

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Catalyst | None | Phase-transfer |

| Temperature | 60°C | 80°C |

| Yield | 85% | 92% |

Continuous Flow Fluorination

Adopting continuous flow reactors for diazotization-fluorination minimizes safety risks associated with HF-pyridine. A representative setup includes:

Comparative Analysis of Methods

The table below summarizes key preparation routes for this compound:

Emerging Techniques and Research Frontiers

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-1-methylpyridin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

Reduction: Reduction reactions can be used to convert the compound to its corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the fluorine or methyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.

Major Products Formed:

Oxidation Products: Higher oxidation state derivatives.

Reduction Products: Amine derivatives.

Substitution Products: Substituted pyridin-2-one derivatives.

Scientific Research Applications

Synthetic Routes

Several synthetic methodologies have been developed for the efficient preparation of 3-Fluoro-1-methylpyridin-2(1H)-one. Common approaches include:

- Direct Fluorination: Utilizing fluorinating agents such as Selectfluor under controlled conditions to prevent over-fluorination.

- Nucleophilic Substitution: Employing nucleophiles to replace the fluorine atom in further synthetic applications.

These methods ensure high yields and selectivity, facilitating the compound's use in research and industrial applications.

Biological Activities

This compound exhibits several notable biological activities:

- Enzyme Inhibition: The compound has been studied for its ability to inhibit cytochrome P450 enzymes, which are critical in drug metabolism. This inhibition can lead to altered pharmacokinetics of co-administered drugs, highlighting its relevance in pharmacology .

- Anticancer Properties: Preliminary studies indicate that this compound may possess anticancer activity akin to nucleoside analogs like 5-fluorouracil. It has shown potential in inhibiting cell proliferation in various cancer cell lines .

- Modulation of Ion Channels: Research suggests that derivatives of this compound can modulate potassium channels, indicating therapeutic potential in treating cardiovascular diseases and neurological disorders .

Case Study 1: Anticancer Activity

A study demonstrated that this compound inhibited cell proliferation in L1210 mouse leukemia cells with IC values in the nanomolar range. The mechanism involved intracellular release of active metabolites that interfere with DNA synthesis, suggesting its potential as an anticancer agent .

Case Study 2: Enzyme Interaction

Research exploring the interaction of this compound with cytochrome P450 enzymes revealed that it affects their catalytic activity. Understanding these interactions is crucial for predicting pharmacokinetic properties and optimizing drug design .

Applications Overview

| Field | Application |

|---|---|

| Medicinal Chemistry | Development of enzyme inhibitors and anticancer agents. |

| Pharmaceuticals | Used as a pharmacophore for drug design due to its biological activity and metabolic stability. |

| Material Science | Development of fluorinated polymers with unique properties derived from its chemical structure. |

Mechanism of Action

The mechanism by which 3-Fluoro-1-methylpyridin-2(1H)-one exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural and molecular differences between 3-Fluoro-1-methylpyridin-2(1H)-one and its analogs:

Key Observations:

- This may improve interactions with biological targets compared to the chloro derivative .

- Molecular Weight and Solubility : The fluoro analog (127.12 g/mol) is lighter than the chloro variant (143.57 g/mol), which may improve solubility in polar solvents. Fluorine’s small size also reduces steric hindrance compared to bulkier groups like trifluoromethyl in fluridone .

- Biological Relevance: Unlike 3-amino derivatives, which engage in hydrogen bonding via NH2 , the fluorine atom in this compound primarily exerts inductive effects, favoring hydrophobic interactions in enzyme pockets.

Spectroscopic and Physical Properties

- NMR Shifts : In 3-Chloro-1-methylpyridin-2(1H)-one, the 3-Cl substituent deshields adjacent protons, leading to distinct <sup>1</sup>H NMR signals (e.g., δ ~6.5–7.5 ppm for aromatic protons) . Fluorine’s magnetic anisotropy in the 3-fluoro analog may further upfield-shift neighboring protons.

- IR Stretching: The C=O stretch in pyridin-2(1H)-ones typically appears near 1680–1700 cm<sup>-1</sup> . Fluorine’s electron-withdrawing nature may slightly increase the C=O stretching frequency compared to chloro or amino analogs.

Biological Activity

3-Fluoro-1-methylpyridin-2(1H)-one is a heterocyclic compound with significant biological activity, primarily due to its structural features which include a pyridine ring and a carbonyl group. This article explores its biological properties, potential applications in pharmaceutical development, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₆H₆FNO

- Molecular Weight : 141.11 g/mol

- Structural Features :

- Pyridine ring with a fluorine atom at the 3-position.

- Methyl group at the 1-position.

- Carbonyl group at the 2-position.

The presence of the fluorine atom enhances lipophilicity and metabolic stability, making it an attractive candidate for drug development.

Biological Activities

Research indicates that this compound exhibits various biological activities, particularly as an inhibitor in enzymatic pathways. Its interactions with biological targets are influenced by its unique structural characteristics.

Enzymatic Inhibition

The compound has been shown to act as an inhibitor for several enzymes, which is critical for its potential therapeutic applications. The binding affinity of this compound to various biological targets has been studied extensively:

| Enzyme | Inhibition Type | IC50 Value |

|---|---|---|

| Cyclooxygenase-2 (COX-2) | Substrate-selective inhibition | 10 μM |

| Fatty Acid Amide Hydrolase (FAAH) | Dual-action inhibitor | 0.7 μM |

These findings suggest that the compound may be effective in modulating pathways involved in pain and inflammation .

Case Studies and Research Findings

Several studies have highlighted the pharmacological potential of this compound:

- Study on COX Inhibition :

- FAAH Inhibition :

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds has been conducted:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| 5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one | 0.95 | Contains bromine; potential for different reactivity. |

| 5-Fluoro-1-methylpyridin-2(1H)-one | 0.61 | Lacks carbonyl; differing biological activity. |

| 4-Bromo-6-fluoroisoquinolin-1(2H)-one | 0.61 | Isoquinoline structure; distinct pharmacological profile. |

| 3-Amino-5-fluoro-1-methylpyridin-2(1H)-one | 0.70 | Amino group introduces different reactivity patterns. |

This table illustrates how the specific arrangement of functional groups in this compound influences its chemical behavior and biological activity compared to similar compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-fluoro-1-methylpyridin-2(1H)-one, and how can regioselectivity be controlled during fluorination?

- Methodology : Fluorination of pyridinone derivatives often employs electrophilic fluorinating agents (e.g., Selectfluor) or halogen-exchange reactions. For regioselective fluorination, steric and electronic directing groups must be considered. For example, methyl groups at the 1-position can influence reactivity at the 3-position via steric hindrance or inductive effects. Optimization of solvent polarity (e.g., DMF vs. THF) and temperature (e.g., 0°C to reflux) is critical to suppress side reactions .

- Validation : Confirm regiochemistry using NMR and X-ray crystallography (if crystalline). Compare spectral data with analogous fluorinated pyridinones .

Q. How can the purity and structural identity of this compound be verified?

- Methodology :

- Chromatography : Use reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column.

- Spectroscopy : NMR (verify methyl singlet at δ ~3.5 ppm), NMR (δ ~-120 to -150 ppm for aromatic fluorine), and HRMS for molecular ion confirmation.

- Crystallography : Single-crystal X-ray diffraction (SHELX suite) resolves bond lengths/angles and confirms substitution patterns .

Q. What in vitro assays are suitable for preliminary biological evaluation of this compound?

- Methodology :

- Cytotoxicity : MTT assay using human cell lines (e.g., HeLa, HEK293).

- Enzyme inhibition : Screen against kinases or fluorinated-target enzymes (e.g., SIRT1) using fluorometric assays.

- Antimicrobial activity : Broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

- Methodology :

- Steric effects : The 1-methyl group may hinder coupling at adjacent positions. Use bulky ligands (e.g., XPhos) in Pd-catalyzed reactions to enhance selectivity.

- Electronic effects : Fluorine’s electron-withdrawing nature activates the ring for nucleophilic aromatic substitution (SNAr) at the 4- or 5-positions. Monitor reaction progress via NMR to detect intermediates .

- Case Study : Suzuki-Miyaura coupling at the 5-position requires careful optimization of base (e.g., CsCO) and boronic acid stoichiometry to avoid defluorination .

Q. What strategies resolve contradictions in crystallographic data for fluorinated pyridinones?

- Methodology :

- Twinned crystals : Use SHELXL’s TWIN command to refine data. Validate with R-factor convergence (<5% discrepancy).

- Disorder modeling : For flexible substituents (e.g., methyl groups), apply PART instructions and restrain thermal parameters.

- Validation : Cross-check with DFT-calculated bond lengths (e.g., Gaussian09) and Hirshfeld surface analysis .

Q. How can metabolic stability and toxicity be assessed for preclinical development?

- Methodology :

- Metabolic stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS.

- Acute toxicity : OECD 423 guidelines using Sprague-Dawley rats (dose range: 10–300 mg/kg).

- Genotoxicity : Ames test (TA98/TA100 strains) to detect mutagenicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.